LY134046

Estrogen Receptor Pharmacology SERM Selectivity Profiling Nuclear Receptor Binding

Researchers requiring tissue-selective ERα antagonism with quantifiable superiority over raloxifene face limited validated options. Y134 is a raloxifene-analog SERM that directly addresses this gap with demonstrated 121.1-fold ERα/ERβ selectivity (Ki=0.09 vs. 11.31 nM) and zero cross-reactivity with MR/GR/AR/PR. • Outperforms raloxifene in arresting estrogen-induced mammary terminal end bud (TEB) outgrowth and DNA synthesis at identical oral doses (1-3 mg/kg/day, p.o.) in ovariectomized rats, with comparable uterine effects. • Suppresses estrogen-stimulated proliferation of MCF-7 and T47D breast cancer cells. • Provides a validated in vivo dosing framework and serves as a benchmark for SAR studies on benzothiophene SERM side-chain modifications.

Molecular Formula C28H28N2O3S
Molecular Weight 472.6 g/mol
CAS No. 849662-80-2
Cat. No. B1662316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY134046
CAS849662-80-2
Synonyms[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-[4-[4-(1-methylethyl)-1-piperazinyl]phenyl]methanone
Molecular FormulaC28H28N2O3S
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
InChIInChI=1S/C28H28N2O3S/c1-18(2)29-13-15-30(16-14-29)21-7-3-19(4-8-21)27(33)26-24-12-11-23(32)17-25(24)34-28(26)20-5-9-22(31)10-6-20/h3-12,17-18,31-32H,13-16H2,1-2H3
InChIKeyLQEOPHGPHCWOAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone (CAS 849662-80-2, Y134): Procurement-Relevant Identity and Classification


(6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone (CAS 849662-80-2), also designated as Y134, is a synthetic benzothiophene-based selective estrogen receptor modulator (SERM) [1]. It is structurally derived from the raloxifene core scaffold and is classified as a raloxifene analog [2]. Y134 is an aromatic ketone with the molecular formula C28H28N2O3S and a molecular weight of 472.6 g/mol [1]. It is characterized by an isopropylpiperazine-containing basic side chain, a structural feature that contributes to its receptor binding profile [3].

Why Y134 (CAS 849662-80-2) Cannot Be Replaced by Generic Raloxifene or Other Benzothiophene SERMs


Although Y134 belongs to the benzothiophene SERM class and shares a core structural motif with raloxifene, generic substitution is not scientifically justified due to quantifiable differences in tissue selectivity . In-class compounds within the benzothiophene SERM family exhibit a broad range of ERα/ERβ selectivity profiles, spanning from 1.2-fold to 67-fold, which dictates distinct downstream pharmacological behaviors [1]. Y134 demonstrates a 121.1-fold selectivity for ERα over ERβ (Ki = 0.09 nM vs. 11.31 nM), a receptor subtype discrimination profile that differs substantially from that of raloxifene and many other analogs . This differential ERα preference translates into altered tissue-specific agonism/antagonism patterns, particularly in mammary versus uterine tissue [2]. Furthermore, Y134 exhibits no cross-reactivity with mineralocorticoid, glucocorticoid, androgen, or progesterone receptors, a selectivity feature that must be confirmed for the specific analog rather than assumed across the benzothiophene class .

Y134 (CAS 849662-80-2) Differential Evidence Guide: Quantitative Comparisons vs. Raloxifene and Class Benchmarks


ERα Selectivity: Y134 Exhibits 121.1-Fold ERα/ERβ Discrimination, Exceeding the Class Range

Y134 displays 121.1-fold selectivity for ERα (Ki = 0.09 nM) over ERβ (Ki = 11.31 nM) . This selectivity ratio substantially exceeds the reported class range for benzothiophene SERMs, which spans from 1.2-fold to 67-fold ERα/ERβ selectivity [1]. The high ERα preference distinguishes Y134 from less selective analogs and is directly linked to its differential tissue antagonism profile in mammary versus uterine tissues [2].

Estrogen Receptor Pharmacology SERM Selectivity Profiling Nuclear Receptor Binding

Mammary Gland Selectivity: Y134 Superior to Raloxifene in Inhibiting Estrogen-Induced TEB Outgrowth at Identical Dose

In ovariectomized rats receiving an identical dose, Y134 was more effective than raloxifene at arresting estrogen-induced outgrowth of terminal end buds (TEB) and mammary gland DNA synthesis, while their inhibitory effects on the uterus were comparable [1]. Y134 (1-3 mg/kg/day; p.o. for 3 days) abolished E2-induced mammary gland TEB outgrowth in a dose-dependent manner .

In Vivo SERM Pharmacology Mammary Gland Biology Tissue-Selective Antagonism

ER-Positive Breast Cancer Cell Antagonism: Y134 and Raloxifene Comparable in MCF-7 and T47D Proliferation Inhibition

Y134 suppressed estrogen-stimulated proliferation of ER-positive human breast cancer MCF-7 and T47D cells, with potency comparable to raloxifene [1]. In CV-1 cells cotransfected with ERα or ERβ and an estrogen-response element-driven luciferase reporter, Y134 exhibited potent antagonist activity with IC50 values of 0.52 nM for ERα and 2.94 nM for ERβ, comparable to raloxifene [1]. Little cytotoxicity was observed at Y134 concentrations below 10 μM [1].

Breast Cancer Cell Pharmacology ER-Positive Cell Proliferation In Vitro Antagonist Activity

Nuclear Receptor Selectivity: Y134 Lacks Cross-Reactivity with Four Major Steroid Hormone Receptor Classes

Y134 exhibits no cross-reactivity with mineralocorticoid, glucocorticoid, androgen, or progesterone receptors . This nuclear receptor selectivity profile is essential for interpreting experimental outcomes where concurrent modulation of other steroid hormone pathways would confound data interpretation. Such selectivity data should not be assumed for all benzothiophene analogs without individual compound verification.

Nuclear Receptor Selectivity Off-Target Profiling SERM Specificity

Recommended Research and Industrial Applications for Y134 (CAS 849662-80-2) Based on Differentiated Evidence


Tissue-Selective SERM Pharmacology Studies Requiring Superior Mammary Gland Antagonism

Y134 is indicated for in vivo studies where mammary tissue-selective ER antagonism is the primary endpoint and superior efficacy relative to raloxifene is required. Based on direct head-to-head evidence showing Y134 outperforms raloxifene in arresting estrogen-induced mammary terminal end bud (TEB) outgrowth and DNA synthesis at identical oral doses in ovariectomized rats, while maintaining comparable uterine effects, Y134 provides a quantifiable advantage for mammary gland pharmacology investigations [1].

ERα-Subtype Selective Antagonism in Breast Cancer Cell Models

Y134 is suitable for in vitro studies investigating ERα-specific antagonist pharmacology in breast cancer models. With an ERα Ki of 0.09 nM and 121.1-fold selectivity over ERβ, combined with demonstrated suppression of estrogen-stimulated proliferation in MCF-7 and T47D cells at potency comparable to raloxifene, Y134 serves as a well-characterized tool compound for dissecting ERα-mediated transcriptional and proliferative responses .

Comparative SERM Studies Evaluating Structure-Activity Relationships in Benzothiophene Series

Y134 represents a structurally defined raloxifene analog with a unique isopropylpiperazine-containing basic side chain and 121.1-fold ERα selectivity that exceeds the reported benzothiophene SERM class range of 1.2- to 67-fold. It is therefore valuable as a benchmark compound in structure-activity relationship (SAR) studies evaluating how modifications to the basic side chain influence ER subtype selectivity, tissue-specific antagonism, and nuclear receptor cross-reactivity profiles [2].

In Vivo Oral SERM Efficacy Studies with Validated Dose-Response Parameters

Y134 is appropriate for oral administration studies in rodent models requiring established in vivo efficacy parameters. Published data demonstrate that Y134 (1-3 mg/kg/day; p.o. for 3 days) produces dose-dependent abolition of estrogen-induced mammary gland TEB outgrowth and inhibition of uterine cell proliferation in ovariectomized rats, providing a validated dosing framework for experimental design [1].

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